REACTION_CXSMILES
|
Cl.[CH3:2][O:3][C:4]1[CH:20]=[CH:19][C:7]([CH2:8][N:9]2[CH2:18][CH2:17][CH2:16][CH:11]([C:12](OC)=O)[CH2:10]2)=[CH:6][CH:5]=1.[OH-:21].[Na+]>CO.O>[CH3:2][O:3][C:4]1[CH:20]=[CH:19][C:7]([CH2:8][N:9]2[CH2:18][CH2:17][CH2:16][C:11](=[CH2:12])[C:10]2=[O:21])=[CH:6][CH:5]=1 |f:0.1,2.3|
|
Name
|
methyl N-(p-methoxybenzyl)nipecotate hydrochloride
|
Quantity
|
30.7 g
|
Type
|
reactant
|
Smiles
|
Cl.COC1=CC=C(CN2CC(C(=O)OC)CCC2)C=C1
|
Name
|
|
Quantity
|
8.4 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
900 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
45 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solution is evaporated to dryness in vacuo
|
Type
|
ADDITION
|
Details
|
the residue diluted with toluene
|
Type
|
CUSTOM
|
Details
|
this again evaporated to dryness in vacuo
|
Type
|
ADDITION
|
Details
|
To the residue is added 1 liter of acetic anhydride and 140 ml of triethylamine
|
Type
|
TEMPERATURE
|
Details
|
the resulting mixture is heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 4 hours
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is evaporated to dryness in vacuo
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residual oil is chromatographed on silica gel using 1:1 hexane-ethyl acetate as the eluant
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(CN2C(C(CCC2)=C)=O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 16.9 g | |
YIELD: CALCULATEDPERCENTYIELD | 71.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |